

Advanced Technical Guide: 3-Cyano-5-hydroxybenzenesulfonamide Derivatives

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Compound of Interest

Compound Name: 3-Cyano-5-hydroxybenzenesulfonamide
Cat. No.: B14842060

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Executive Summary

The **3-Cyano-5-hydroxybenzenesulfonamide** scaffold represents a highly specialized pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs). Unlike generic benzenesulfonamides, this specific 1,3,5-substitution pattern offers a unique trifecta of properties:

- Zinc Binding (Position 1): The sulfonamide moiety () serves as the primary Zinc Binding Group (ZBG).
- Electronic Modulation (Position 3): The cyano group () acts as a potent electron-withdrawing group (EWG), significantly lowering the of the sulfonamide nitrogen, thereby enhancing its ionization and affinity for the catalytic Zinc ion.
- Derivatization Handle (Position 5): The hydroxyl group ()

) provides a versatile nucleophilic handle for the "Tail Approach," allowing the attachment of bulky lipophilic or hydrophilic tails to induce isoform selectivity (particularly for tumor-associated CA IX and XII).

This guide provides a comprehensive technical analysis of this scaffold, detailing synthesis protocols, structure-activity relationships (SAR), and biological assay methodologies.

Chemical Architecture & Mechanism of Action

The Pharmacophore Logic

The efficacy of benzenesulfonamides is governed by the Taylor-Kennard principle, where the sulfonamide anion binds to the

ion in the enzyme active site.

- Acidity Modulation: The intrinsic

of an unsubstituted benzenesulfonamide is ~ 10.1 . To maximize binding at physiological pH, the

must be lowered to ~ 7.0 – 8.0 .

- The Cyano Effect: The cyano group at the meta position exerts a strong inductive effect (), pulling electron density from the benzene ring and stabilizing the sulfonamide anion.

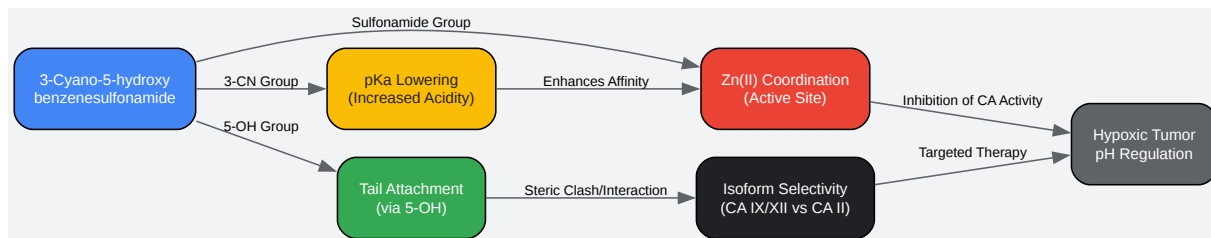
- The Hydroxyl Role: While the

group is electron-donating by resonance (

), its primary role in this scaffold is steric and functional. It allows for the attachment of "tails" that reach the outer rim of the enzyme active site, differentiating between the ubiquitous CA II (cytosolic) and the target CA IX (transmembrane).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the binding mode and the "Tail Approach" strategy used with this scaffold.



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Caption: Mechanistic pathway of **3-Cyano-5-hydroxybenzenesulfonamide** derivatives targeting tumor-associated Carbonic Anhydrases.

Synthesis Protocols

Protocol A: Core Scaffold Synthesis

This protocol describes the synthesis of the parent compound from the commercially available sulfonyl chloride.

Reagents:

- 3-Cyano-5-hydroxybenzenesulfonyl chloride (CAS: 1261483-73-1)[1]
- Anhydrous Ammonia () or Ammonium Hydroxide ()
- Tetrahydrofuran (THF) or Acetone
- Anhydrous Sodium Sulfate ()

Step-by-Step Methodology:

- Preparation: Dissolve 1.0 eq (e.g., 5 mmol) of 3-Cyano-5-hydroxybenzenesulfonyl chloride in 20 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.
- Amination: Slowly add 5.0 eq of aqueous (28%) or bubble anhydrous gas through the solution for 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent hydrolysis of the cyano group.
- Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
- Workup: Acidify the mixture to pH 2 using 1N HCl. Extract with Ethyl Acetate (mL).
- Purification: Wash the organic layer with brine, dry over , and concentrate in vacuo. Recrystallize from Ethanol/Water to yield **3-Cyano-5-hydroxybenzenesulfonamide**.

Protocol B: Derivatization (The "Tail Approach")

This protocol details the attachment of a lipophilic tail to the 5-hydroxyl position to generate a selective inhibitor.

Reagents:

- **3-Cyano-5-hydroxybenzenesulfonamide** (Core)
- Propargyl bromide (or other alkyl halide)
- Potassium Carbonate ()^[2]
- Dimethylformamide (DMF)^[3]

Step-by-Step Methodology:

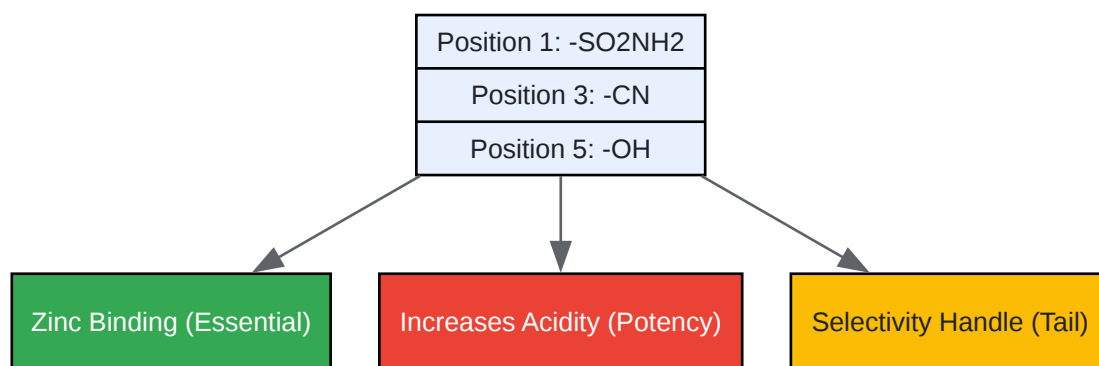
- Activation: Dissolve the Core (1.0 eq) in dry DMF. Add anhydrous (1.5 eq) and stir at RT for 30 minutes to generate the phenoxide anion.
- Alkylation: Add Propargyl bromide (1.1 eq) dropwise.
- Reaction: Stir at 50°C for 4–6 hours.
- Quench: Pour the reaction mixture into ice-cold water. The product often precipitates.^[4]
- Isolation: Filter the precipitate, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate.
- Click Chemistry (Optional): The resulting O-propargyl derivative can undergo CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach complex tails (e.g., sugar moieties, fluorescent tags).

Structure-Activity Relationship (SAR)^[2]

The following table summarizes the impact of substitutions at the 3 and 5 positions on the benzene ring relative to the sulfonamide (Position 1).

Position	Substituent	Electronic Effect	Biological Impact
1		ZBG	Essential for catalytic inhibition. Must be primary.
3		EWG (-I)	Critical. Lowers to ~7.5, increasing potency vs. unsubstituted analogs.
3		Neutral	Baseline activity. Higher (~10.1) leads to weaker binding at physiological pH.
3		EDG (+I)	Detrimental. Increases , reducing affinity.
5		Donor (+R)	Increases water solubility. Site for tail attachment.
5		Variable	Selectivity Driver. Bulky tails clash with the narrow active site of CA II but fit the wider active site of CA IX.
5		Lipophilic	Enhances membrane permeability and affinity for hydrophobic pockets in CA XII.

SAR Logic Diagram



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Caption: Functional mapping of the **3-Cyano-5-hydroxybenzenesulfonamide** scaffold.

Experimental Assays

To validate the biological activity of synthesized derivatives, the following standard assays are required.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard for measuring CA inhibition kinetics (

).

- Principle: Measures the rate of the physiological reaction:
 -
- Indicator: Phenol Red (changes color from yellow to red as pH decreases).
- Protocol:
 - Enzyme Prep: Recombinant hCA I, II, IX, and XII are purified.
 - Buffer: 20 mM HEPES (pH 7.5), 20 mM
 -
 - Reaction: The inhibitor (10 nM – 100

M) is incubated with the enzyme for 15 min.

- Measurement:

saturated solution is injected. The change in absorbance at 557 nm is monitored over 0–10 seconds using a stopped-flow spectrophotometer.

- Calculation:

is derived using the Cheng-Prusoff equation.

Esterase Activity Assay (Colorimetric)

A secondary assay using 4-nitrophenyl acetate (4-NPA) as a substrate.

- Protocol:

- Incubate enzyme + inhibitor in 96-well plates.
- Add 4-NPA substrate.
- Monitor the formation of 4-nitrophenol (yellow) at 400 nm.
- Note: CA IX has low esterase activity; this assay is better suited for CA I and II.

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